

Ethyl 3-(methylamino)-3-oxopropanoate starting material for synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 3-(methylamino)-3-oxopropanoate

Cat. No.: B2455436

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 3-(methylamino)-3-oxopropanoate** as a Versatile Starting Material in Synthesis

Authored by: A Senior Application Scientist Abstract

Ethyl 3-(methylamino)-3-oxopropanoate, a bifunctional amide ester, stands as a pivotal building block in the landscape of modern organic synthesis.^[1] Its unique structural arrangement, featuring both nucleophilic and electrophilic centers, offers a versatile platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of numerous pharmaceuticals and biologically active compounds.^[1] This guide provides an in-depth exploration of its synthesis, physicochemical properties, core reactivity, and diverse applications, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of a Bifunctional Building Block

Ethyl 3-(methylamino)-3-oxopropanoate (also known as N-methylmalonamic acid ethyl ester) is an organic compound with the molecular formula $C_6H_{11}NO_3$ and a molecular weight of 145.16 g/mol.^{[1][2]} Its structure is characterized by the presence of two key functional groups:

an ethyl ester and an N-methyl amide.^[1] This duality is the cornerstone of its synthetic utility, rendering it a reactive and adaptable intermediate for forging new molecular frameworks.

Historically, malonic ester derivatives have been instrumental in medicinal chemistry, famously contributing to the synthesis of foundational compounds like barbiturates.^[1] In the contemporary research environment, **Ethyl 3-(methylamino)-3-oxopropanoate** continues this legacy, serving as a crucial precursor in the exploration of novel pharmacologically active agents and the development of ligands and catalysts.^[1] Understanding its properties and reactivity is essential for harnessing its full potential in the laboratory.

Physicochemical and Spectroscopic Profile

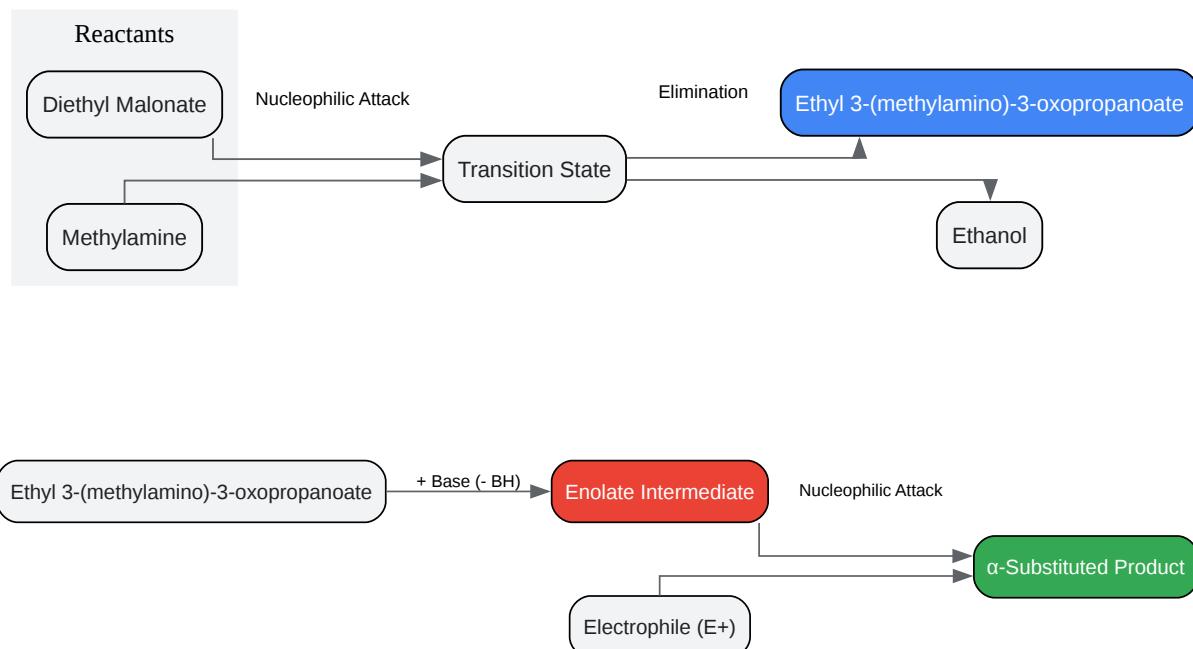
The successful application of any starting material hinges on a thorough understanding of its physical and chemical properties. High purity (typically $\geq 98\%$) is paramount to ensure the reliability and reproducibility of experimental outcomes.^[1]

Table 1: Physicochemical Properties of **Ethyl 3-(methylamino)-3-oxopropanoate**

Property	Value	Reference(s)
CAS Number	71510-95-7	[1] [2]
Molecular Formula	C ₆ H ₁₁ NO ₃	[1] [2]
Molecular Weight	145.16 g/mol	[1] [2]
Appearance	Colorless to pale yellow solid or liquid	[3]
Melting Point	34-35 °C	[4]
Boiling Point	91-92 °C @ 0.16 Torr	[4]
Density (Predicted)	~1.059 g/cm ³	[3] [4]
Solubility	Soluble in chloroform (small amount), DMSO (small amount), methanol (very small amount)	[4]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.


- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: Expected signals include a triplet for the ethyl ester's methyl protons (δ 1.2–1.4 ppm), a quartet for the ester's methylene protons (δ 4.1–4.3 ppm), a singlet for the active methylene protons, and a singlet for the amide proton (δ 6.5–7.0 ppm).[5]
 - ^{13}C NMR: The carbonyl carbons of the ester and amide functionalities are expected to resonate in the δ 165–175 ppm region, with the methylamino carbon appearing near δ 35 ppm.[5]
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI-MS) typically reveals a molecular ion peak at m/z 145.16, corresponding to the compound's molecular weight.[5] Key fragmentation patterns include the loss of the ethoxy group ($\text{C}_2\text{H}_5\text{O}$, m/z 45).[5]
- Infrared (IR) Spectroscopy:
 - The IR spectrum confirms the bifunctional nature of the molecule with characteristic absorption peaks around 1720 cm^{-1} (ester $\text{C}=\text{O}$ stretch) and 1650 cm^{-1} (amide $\text{C}=\text{O}$ stretch).[3]

Synthesis: A Protocol Rooted in Controllability

The most reliable and widely adopted synthesis of **Ethyl 3-(methylamino)-3-oxopropanoate** involves the controlled mono-amidation of diethyl malonate with methylamine.[1][6] The causality behind this choice lies in the commercial availability and cost-effectiveness of the starting materials and the ability to selectively target one ester group over the other by carefully managing reaction conditions.

Synthetic Pathway Overview

The reaction proceeds by the nucleophilic attack of methylamine on one of the electrophilic carbonyl carbons of diethyl malonate. By maintaining a low temperature, the reactivity is moderated, which is crucial for preventing the formation of the undesired diamide byproduct.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Ethyl 3-(methylamino)-3-oxopropanoate | C₆H₁₁NO₃ | CID 11321015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
- 4. biosynce.com [biosynce.com]

- 5. Ethyl 3-(methylamino)-3-oxopropanoate (71510-95-7) for sale [vulcanchem.com]
- 6. CN101085747A - Method for preparing N-methyl-malonamic acid ethyl ester - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Ethyl 3-(methylamino)-3-oxopropanoate starting material for synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2455436#ethyl-3-methylamino-3-oxopropanoate-starting-material-for-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com